3-(4-[(4-Chlorobenzyl)oxy]phenyl)-1-phenyl-1h-pyrazole-4-carbaldehyde 3-(4-[(4-Chlorobenzyl)oxy]phenyl)-1-phenyl-1h-pyrazole-4-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 890012-32-5
VCID: VC5517826
InChI: InChI=1S/C23H17ClN2O2/c24-20-10-6-17(7-11-20)16-28-22-12-8-18(9-13-22)23-19(15-27)14-26(25-23)21-4-2-1-3-5-21/h1-15H,16H2
SMILES: C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)C=O
Molecular Formula: C23H17ClN2O2
Molecular Weight: 388.85

3-(4-[(4-Chlorobenzyl)oxy]phenyl)-1-phenyl-1h-pyrazole-4-carbaldehyde

CAS No.: 890012-32-5

Cat. No.: VC5517826

Molecular Formula: C23H17ClN2O2

Molecular Weight: 388.85

* For research use only. Not for human or veterinary use.

3-(4-[(4-Chlorobenzyl)oxy]phenyl)-1-phenyl-1h-pyrazole-4-carbaldehyde - 890012-32-5

Specification

CAS No. 890012-32-5
Molecular Formula C23H17ClN2O2
Molecular Weight 388.85
IUPAC Name 3-[4-[(4-chlorophenyl)methoxy]phenyl]-1-phenylpyrazole-4-carbaldehyde
Standard InChI InChI=1S/C23H17ClN2O2/c24-20-10-6-17(7-11-20)16-28-22-12-8-18(9-13-22)23-19(15-27)14-26(25-23)21-4-2-1-3-5-21/h1-15H,16H2
Standard InChI Key SBKJJZTZCRRQFP-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)C=O

Introduction

Chemical Structure and Physicochemical Properties

3-(4-[(4-Chlorobenzyl)oxy]phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS: 890012-32-5) is a biheterocyclic compound featuring a pyrazole core substituted with aromatic and aldehyde functionalities. Its molecular formula is C₂₃H₁₇ClN₂O₂, yielding a molecular weight of 388.85 g/mol . The IUPAC name delineates its structure: a pyrazole ring (position 1: phenyl; position 3: 4-[(4-chlorobenzyl)oxy]phenyl; position 4: carbaldehyde).

Stereochemical Features

The compound’s stereochemistry is defined by its planar pyrazole ring and orthogonal substitution patterns. X-ray crystallography reveals a torsion angle of 85.3° between the pyrazole and 4-chlorobenzyloxy-substituted phenyl ring, optimizing conjugation while minimizing steric strain . The aldehyde group at position 4 adopts a coplanar orientation with the pyrazole ring, facilitating resonance stabilization .

Table 1: Key Physicochemical Parameters

PropertyValueSource
Molecular Weight388.85 g/mol
Melting PointNot reported
SolubilityInsoluble in aqueous media
X-ray Crystallographic Density1.412 g/cm³

Synthesis Methodologies

The compound is synthesized via multistep routes, primarily leveraging the Vilsmeier-Haack reaction for formylation and Suzuki-Miyaura coupling for aryl substitutions .

Vilsmeier-Haack Formylation

A pivotal step involves the formylation of 1-phenyl-3-(4-hydroxyphenyl)-1H-pyrazole using chloromethyleneiminium chloride (Vilsmeier reagent). The reaction proceeds at 0–5°C in dry DMF, achieving 70–76% yield . Hydrolysis of the intermediate iminium salt generates the aldehyde functionality .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
FormylationPOCl₃, DMF, 0–5°C, 12 h75%
Aryl CouplingPd(PPh₃)₄, K₂CO₃, DME, 80°C82%

Metal-Assisted Crystallization

Copper(II) sulfate is employed as a template to facilitate single-crystal growth. The metal coordinates with the pyrazole nitrogen and aldehyde oxygen, directing a head-to-head π-stacking arrangement in the solid state .

Spectroscopic Characterization

The compound is rigorously characterized using NMR, IR, and mass spectrometry.

Nuclear Magnetic Resonance (NMR)

¹H NMR (CDCl₃, 400 MHz): δ 9.19 (s, 1H, CHO), 8.33 (s, 1H, pyrazole-H), 7.65–7.26 (m, 13H, Ar-H), 5.31 (s, 2H, OCH₂) . The aldehyde proton resonates as a singlet at δ 9.19, confirming the absence of conjugation with adjacent groups .

Infrared Spectroscopy

IR (KBr): 1677 cm⁻¹ (C=O stretch), 1592 cm⁻¹ (C=N pyrazole), 1245 cm⁻¹ (C-O-C ether) . The strong absorption at 1677 cm⁻¹ is diagnostic of the aldehyde moiety .

AssayTargetResult
AntimicrobialS. aureusMIC = 32 µg/mL
AnticancerMCF-7 cellsIC₅₀ = 18.7 µM
AntioxidantDPPH scavengingEC₅₀ = 45 µM

Computational and Crystallographic Insights

DFT calculations (B3LYP/6-311G**) align with experimental data, showing a HOMO-LUMO gap of 4.1 eV, indicative of moderate reactivity . X-ray analysis confirms a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 10.32 Å, b = 12.45 Å, c = 14.78 Å .

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